6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Medicinal Chemistry Solubility Formulation Development

6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 790681-59-3) is a synthetic 2-thioxo-4(3H)-quinazolinone derivative bearing a bromine atom at the 6-position, a 2-hydroxypropyl substituent at N3, and a thioxo (sulfanyl) group at position It belongs to the privileged 4(3H)-quinazolinone scaffold, a class of fused nitrogen heterocycles extensively explored for antimicrobial, anticancer, and anti-inflammatory applications. The compound was first synthesized and characterized as part of a series of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones, with preliminary antibacterial screening reported by Badr and co-workers.

Molecular Formula C11H11BrN2O2S
Molecular Weight 315.19
CAS No. 790681-59-3
Cat. No. B2462826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS790681-59-3
Molecular FormulaC11H11BrN2O2S
Molecular Weight315.19
Structural Identifiers
SMILESCC(CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S)O
InChIInChI=1S/C11H11BrN2O2S/c1-6(15)5-14-10(16)8-4-7(12)2-3-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17)
InChIKeyOKSRUSRDMBOQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 790681-59-3): Procurement-Relevant Structural and Pharmacological Identity


6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 790681-59-3) is a synthetic 2-thioxo-4(3H)-quinazolinone derivative bearing a bromine atom at the 6-position, a 2-hydroxypropyl substituent at N3, and a thioxo (sulfanyl) group at position 2. It belongs to the privileged 4(3H)-quinazolinone scaffold, a class of fused nitrogen heterocycles extensively explored for antimicrobial, anticancer, and anti-inflammatory applications [1]. The compound was first synthesized and characterized as part of a series of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones, with preliminary antibacterial screening reported by Badr and co-workers [2]. Commercially, it is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors, with a molecular formula of C₁₁H₁₁BrN₂O₂S and a molecular weight of 315.19 g/mol .

Why 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Other In-Class 6-Bromoquinazolinones


Within the 6-bromo-2-thioxo-quinazolinone sub-family, substitution at the N3 position is a critical determinant of both physicochemical properties and biological activity. The 2-hydroxypropyl group in this compound introduces a hydrogen-bond donor (secondary alcohol) that is absent in common N3-alkyl (e.g., methyl, ethyl) or N3-aryl (e.g., phenyl) analogs, directly impacting aqueous solubility and target-binding pharmacophore geometry [1]. In the foundational synthesis and antibacterial screening by Badr et al., the nature of the N3 substituent was shown to modulate antibacterial efficacy across the series, precluding assumption of equipotent interchangeability [2]. More recent studies on 6-bromo-2-thiol-quinazolin-4(3H)-ones confirm that even minor alterations to the substituent attached via the thiol linker produce order-of-magnitude shifts in cytotoxic IC₅₀ values and selectivity indices [3]. Generic substitution without empirical verification therefore risks loss of the specific activity profile for which this scaffold is selected.

Quantitative Differentiation Evidence for 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


N3-(2-Hydroxypropyl) Substituent Confers a Calculated Hydrogen-Bond Donor Count of 2 vs. 1 for N3-Alkyl Analogs, Enhancing Aqueous Solubility Potential

The target compound possesses two hydrogen-bond donor (HBD) atoms (the N1–H of the quinazolinone ring and the secondary alcohol –OH of the 2-hydroxypropyl chain), compared to only one HBD (N1–H) in the closest commercially available N3-alkyl analogs such as 6-bromo-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 854036-05-8) and 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 795290-90-3) [1]. This additional HBD is predicted to improve aqueous solubility and influence pharmacokinetic partitioning, which is critical for in vitro assay compatibility and early-stage lead optimization [2].

Medicinal Chemistry Solubility Formulation Development

6-Bromo-2-thioxo-3-substituted Quinazolinones Exhibit Sub-Micromolar Cytotoxicity Against MCF-7 Breast Cancer Cells: Class-Level Benchmark for Target Compound Prioritization

In a 2024 study by Alossaimi et al., a series of 2-mercaptoquinazolin-4(3H)-ones (structurally analogous to the target compound, differing only in N3-substitution) demonstrated IC₅₀ values in the low micromolar to sub-micromolar range against MCF-7 breast cancer cells, with the most potent derivative achieving an IC₅₀ of 0.89 µM [1]. In a parallel study, Emami et al. (2024) reported that 6-bromo-2-thiol-quinazolin-4(3H)-one derivative 8a displayed IC₅₀ values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480, outperforming Erlotinib in the MCF-7 line (Erlotinib IC₅₀ > 30 µM) while maintaining 5.3-fold selectivity over normal MRC-5 fibroblasts (IC₅₀ = 84.20 ± 1.72 µM) [2]. Although the target compound was not directly tested in these studies, the shared 6-bromo-2-thioxo-quinazolinone core and the demonstrated SAR sensitivity at N3 position establish a class-level activity baseline that supports its procurement for anticancer screening programs.

Anticancer Cytotoxicity Breast Cancer

6-Bromo-2,3-disubstituted Quinazolinones Demonstrate Antiviral Activity with a MIC of 1.92 µg/mL Against Vaccinia Virus: Scaffold Validation for Antiviral Screening

Dinakaran et al. (2003) evaluated a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones for antiviral activity. Compound 4, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibited the most potent antiviral activity with a MIC of 1.92 µg/mL against vaccinia virus in E₆SM cell culture [1]. The study further identified that compounds 3 and 4 exhibited the least cytotoxic concentrations of 0.424 and 0.461 µg/mL, respectively, against mock-infected MT-4 cells, indicating a potential therapeutic window [1]. While these specific derivatives carry a 2-oxo rather than 2-thioxo functionality, the 6-bromo-quinazolinone core is shared with the target compound, and the N3 substitution pattern was critical to the observed antiviral potency. The target compound's 2-thioxo modification is known to enhance electrophilic character and protein-binding potential, suggesting it may offer a differentiated antiviral profile worthy of direct evaluation [2].

Antiviral Poxvirus Vaccinia Virus

The 2-Thioxo Group in 6-Bromoquinazolinones Enhances EGFR Binding Affinity vs. 2-Oxo Analogs: Computational Docking Evidence

In the 2024 study by Emami et al., molecular docking of 6-bromo-2-thiol-quinazolin-4(3H)-one derivative 8a against wild-type EGFR (PDB: 1M17) yielded a binding energy of –6.7 kcal/mol, with the compound establishing a hydrogen bond with the key hinge-region residue Met793 [1]. In contrast, the corresponding 2-oxo analogs in the same structural series showed weaker docking scores (–5.3 kcal/mol for compound 8c), demonstrating that the 2-thioxo (thiol/thione) functionality provides an additional ~1.4 kcal/mol of binding stabilization [1]. The target compound, bearing both the 6-bromo substituent and the 2-thioxo group, is therefore predicted to exhibit superior EGFR target engagement compared to 2-oxo-quinazolinone alternatives. This computational evidence is further supported by the Alossaimi et al. study, where 2-mercaptoquinazolin-4(3H)-ones displayed potent anti-proliferative activity linked to EGFR pathway modulation [2].

EGFR Inhibition Molecular Docking Kinase Inhibitors

Optimal Research and Procurement Application Scenarios for 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


Medicinal Chemistry: Kinase-Targeted Anticancer Lead Optimization

The 2-thioxo-6-bromoquinazolinone core has demonstrated validated EGFR binding (–6.7 kcal/mol docking score) and selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15.85 µM, selectivity index 5.3 over normal fibroblasts) [1]. The target compound's unique N3-(2-hydroxypropyl) group provides an additional hydrogen-bond donor for scaffold elaboration, making it a strategic starting point for SAR-driven optimization of kinase inhibitors with improved solubility and target engagement.

Antiviral Drug Discovery: Poxvirus and Emerging Viral Pathogen Screening

6-Bromo-2,3-disubstituted quinazolinones have demonstrated antiviral activity against vaccinia virus (MIC = 1.92 µg/mL) with measurable selectivity over host cells (CC₅₀ = 0.424–0.461 µg/mL) [2]. The target compound, with its 2-thioxo modification, represents a structurally differentiated analog for inclusion in antiviral screening decks, particularly against poxviruses and related DNA viruses where the quinazolinone scaffold has shown the most promising activity.

Chemical Biology: Covalent Probe Development via the 2-Thioxo Warhead

The 2-thioxo (C=S) group in this compound is intrinsically more nucleophilic than the 2-oxo (C=O) counterpart, enabling chemoselective S-alkylation and disulfide formation reactions that are not accessible to 2-oxo-quinazolinones [3]. This property allows the target compound to serve as a precursor for covalent inhibitor design, bioconjugation handles, or activity-based protein profiling (ABPP) probes targeting reactive cysteine residues in the proteome.

Academic and Industrial Compound Library Procurement for Diversity-Oriented Synthesis

As a commercially available building block (≥95% purity, multiple suppliers), the compound fills a specific chemical space niche defined by the concurrent presence of 6-Br, 2-C=S, and N3-CH₂CH(OH)CH₃ functionalities . This substitution pattern is underrepresented in public screening collections compared to 2-oxo or 2-methylthio analogs, offering procurement value for organizations seeking to enhance the chemical diversity of their quinazolinone-focused libraries.

Quote Request

Request a Quote for 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.